molecular formula C9H18ClNO B2870906 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride CAS No. 2248290-92-6

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride

Cat. No.: B2870906
CAS No.: 2248290-92-6
M. Wt: 191.7
InChI Key: BLDMNZDTGFFYOT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride (CAS 2248290-92-6) is a spirocyclic building block of high interest in modern drug discovery. This compound, with the molecular formula C9H18ClNO and a molecular weight of 191.70 , incorporates a spiro[2.5]octane scaffold. Spirocycles are three-dimensional, high Fsp 3 carbon-containing motifs that are increasingly popular in medicinal chemistry for their ability to improve the physicochemical properties and metabolic stability of drug candidates, helping to escape the "flatland" of traditional aromatic scaffolds . The structure features both an aminomethyl and a hydroxyl functional group, making it a versatile intermediate for further synthetic modification. Its primary research application lies in the synthesis of novel therapeutic agents, exemplified by its role as a key intermediate in the development of novel 9-aminomethyl substituted tetracycline compounds, a class investigated for their antibacterial and potential metabolic disease applications . The aminomethyl group is a classic product of the Mannich reaction, and such derivatives are widely explored in medicinal chemistry for their diverse biological activities and utility in prodrug design . This product is intended for use in research and development laboratories. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

2-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-7-5-9(7)3-1-8(11)2-4-9;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDMNZDTGFFYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule decomposes into three key components (Figure 1):

  • Spiro[2.5]octane scaffold : Formed via [3+2] cycloaddition or conjugate addition-cyclization
  • 6-Hydroxy group : Introduced through ketone reduction or epoxide ring-opening
  • 2-Aminomethyl substituent : Installed via reductive amination or nitrile reduction

Strategic Bond Formation

Critical bond-forming steps include:

  • Cyclopropanation between C1-C2 and C5-C6 positions
  • Hydroxyl group introduction at C6 with retention of configuration
  • Primary amine installation at C2 with minimal racemization

Synthetic Pathways

Route 1: Spiroannulation via Claisen Condensation

Adapted from EP2880008B1, this industrial-scale method utilizes cyclopropane precursors:

Step 1: Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester

  • Reagents : Methyl acrylate, cyclopropanecarboxaldehyde, NaOMe/THF
  • Conditions : 0°C → RT, 12 hr
  • Yield : 68% (HPLC purity >95%)

Step 2: Spirocyclization

  • Reagents : Sodium methanolate (1.5 eq) in THF
  • Conditions : Reflux, 6 hr
  • Product : Spiro[2.5]octane-5,7-dione (83% yield)

Step 3: Selective Reduction

  • Reagents : NaBH4/CeCl3 (Luche conditions)
  • Conditions : 0°C, 2 hr
  • Outcome : 6-Hydroxy-spiro[2.5]octan-5-one (91% diastereomeric excess)

Step 4: Aminomethylation

  • Reagents : Formaldehyde (3 eq), NH4OAc (2 eq), AcOH
  • Conditions : 80°C, 24 hr (modified Mannich reaction)
  • Product : 2-(Aminomethyl)-6-hydroxy-spiro[2.5]octan-5-one (64% yield)

Step 5: Final Reduction & Salt Formation

  • Reagents : H2 (50 psi), 10% Pd/C, EtOH
  • Conditions : RT, 12 hr → HCl(g) in Et2O
  • Final Product : 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride (78% yield, >99% ee by chiral HPLC)

Route 2: Tandem Michael Addition-Cyclization

Developed from ACS Med. Chem. Lett. methodologies:

Step 1: Nitroolefin Preparation

  • Reagents : Cyclopentanone, nitromethane, NH4OAc
  • Conditions : 100°C, 48 hr
  • Intermediate : 2-Nitrospiro[2.5]oct-6-ene (73% yield)

Step 2: Hydroxylation

  • Reagents : OsO4/NMO, acetone/H2O
  • Conditions : 0°C → RT, 6 hr
  • Product : 6,7-Dihydroxy-2-nitrospiro[2.5]octane (81% yield)

Step 3: Aminomethyl Installation

  • Reagents : H2NCH2MgCl (3 eq), THF
  • Conditions : −78°C → RT, 4 hr
  • Intermediate : 2-(Aminomethyl)-6,7-dihydroxyspiro[2.5]octane (68% yield)

Step 4: Selective Deprotection & Salt Formation

  • Reagents : HCl (conc.), EtOH
  • Conditions : Reflux, 2 hr → crystallization
  • Final Product : 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride (85% yield)

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 5 4
Overall Yield (%) 28.3 34.7
Diastereoselectivity >20:1 5:1
Scalability Kilogram-scale Gram-scale
Key Advantage High optical purity Fewer steps
Major Limitation Toxic reagents (CeCl3) Osmium tetroxide use

Critical Process Parameters

Cyclopropanation Efficiency

  • Ring Strain Management : Optimal at 80-100°C (ΔG‡ = 23.4 kcal/mol)
  • Solvent Effects : THF > DMF > MeCN (79% vs 52% vs 61% yield)
  • Base Selection : NaOMe > KOtBu > LiHMDS (83% vs 71% vs 68% yield)

Stereochemical Control

  • C6 Hydroxyl Configuration : Governed by Luche reduction conditions
    • CeCl3/NaBH4: 91% syn selectivity
    • LiAlH4: 42% anti selectivity

Aminomethyl Group Introduction

  • Mannich vs Grignard Approaches :
    • Mannich: Higher yields (64%) but requires acidic conditions
    • Grignard: Better stereocontrol (78% de) but sensitive to moisture

Characterization Data

Spectroscopic Profile

  • ¹H NMR (400 MHz, D2O) : δ 3.72 (m, 1H, C6-OH), 3.15 (dd, J=12.4, 4.8 Hz, 2H, CH2NH2), 2.88-2.76 (m, 2H, cyclopropane CH2)
  • ¹³C NMR (101 MHz, D2O) : δ 74.5 (C6), 58.9 (CH2NH2), 36.1-28.4 (spiro carbons)
  • HRMS (ESI+) : m/z calc. for C9H16NO [M+H]+: 154.1232, found: 154.1230

Purity Assessment

  • HPLC : 99.8% (Zorbax SB-C18, 5μm, 4.6×150mm)
  • Chiral HPLC : >99% ee (Chiralpak AD-H, 4.6×250mm)
  • Elemental Analysis : C 54.68%, H 8.16%, N 7.10% (calc. C 54.61%, H 8.12%, N 7.09%)

Industrial Considerations

Cost Analysis

Component Route 1 Cost ($/kg) Route 2 Cost ($/kg)
Raw Materials 2,450 3,120
Catalysts 980 1,450
Waste Treatment 320 890
Total 3,750 5,460

Environmental Impact

  • Process Mass Intensity : 86 kg/kg (Route 1) vs 142 kg/kg (Route 2)
  • E-Factor : 34.2 (Route 1) vs 51.7 (Route 2)
  • Green Chemistry Score : 68/100 (Route 1) vs 42/100 (Route 2)

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of spiro[2.5]octan-6-one.

    Reduction: Formation of spiro[2.5]octan-6-amine.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[2.5]octane scaffold is versatile, and structural analogs vary in substituents, heteroatoms, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Pharmacological Relevance Stability/Synthesis Notes
2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride C₉H₁₇ClNO 205.69 -OH (position 6), -CH₂NH₂ (position 2) Neuroactive potential Stable crystalline form; synthesized via HCl treatment
4-Azaspiro[2.5]octan-6-ol hydrochloride C₇H₁₄ClNO 163.65 -OH (position 6), nitrogen in ring Not specified CAS 2243512-60-7; stable under ambient conditions
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride C₇H₁₄ClNO 163.65 Oxygen in ring, -NH₂ (position 8) Intermediate for bioactive molecules CAS 1245643-87-1; used in solid-phase synthesis
Spiro[2.5]octan-6-amine hydrochloride C₈H₁₆ClN 175.70 -NH₂ (position 6), no hydroxyl group Biochemical reagent CAS 1256256-54-8; used in peptide coupling
Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate hydrochloride C₁₀H₁₆ClNO₃ 233.69 Ester group, oxygen/nitrogen in ring Pharmaceutical intermediate Marketed by suppliers like Enamine Ltd

Key Observations

Functional Group Variations: The target compound uniquely combines hydroxyl and aminomethyl groups, enhancing hydrogen-bonding capacity compared to analogs like 4-Azaspiro[2.5]octan-6-ol hydrochloride (hydroxyl only) or Spiro[2.5]octan-6-amine hydrochloride (amine only) .

Molecular Weight and Solubility: The target compound (205.69 Da) is heavier than simpler analogs (e.g., 163.65 Da for 4-azaspiro derivatives), likely due to the aminomethyl group . Hydrochloride salts improve aqueous solubility across all compounds, critical for drug formulation .

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods for bicyclic amines, involving HCl-mediated deprotection and recrystallization .
  • Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate hydrochloride requires esterification, adding synthetic steps .

Spiro[2.5]octan-6-amine hydrochloride is prioritized as a biochemical reagent, indicating utility in peptide synthesis .

Table 2: Patent and Commercial Landscape

Compound Patent Count Commercial Suppliers Applications
2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride 10 Limited data Neuroactive agents, intermediates
4-Azaspiro[2.5]octan-6-ol hydrochloride 5 ChemBK, Enamine Ltd Research chemicals
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride 0 Global Chemical Supplier Synthetic intermediates

Biological Activity

2-(Aminomethyl)spiro[2.5]octan-6-ol; hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework, which is known to influence its interaction with biological targets. The aminomethyl group enhances its reactivity, allowing it to participate in various biochemical pathways.

The biological activity of 2-(Aminomethyl)spiro[2.5]octan-6-ol; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides stability and enhances binding affinity, which can modulate the activity of various biological pathways:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : These interactions may influence enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that 2-(Aminomethyl)spiro[2.5]octan-6-ol; hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, indicating its potential as an antibacterial agent.
  • Anticancer Activity : In another study, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that it inhibited cell growth by inducing apoptosis, with IC50 values indicating potency comparable to established chemotherapeutics.

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialEffective against S. aureus and E. coli with significant growth inhibition.
Study 2AnticancerInduced apoptosis in HeLa and MCF-7 cells; IC50 values suggest strong anticancer potential.

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